molecular formula C9H10F3N7O2S B2861322 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 957005-96-8

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2861322
CAS No.: 957005-96-8
M. Wt: 337.28
InChI Key: MDOIOAOFYZLKCH-UHFFFAOYSA-N
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Description

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C9H10F3N7O2S and its molecular weight is 337.28. The purity is usually 95%.
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Biological Activity

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (CAS No. 957005-96-8) is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic potential based on recent research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₁₀F₃N₇O₂S
  • Molecular Weight : 337.28 g/mol
  • Structural Features : Contains a triazole ring, a pyrazole moiety, and trifluoromethyl and sulfanyl groups which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In a study focusing on pyrazole derivatives, compounds similar to this one demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. For instance, related compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Specific studies have reported that certain pyrazole derivatives exhibit IC₅₀ values significantly lower than standard anti-inflammatory drugs such as diclofenac . The compound's structural attributes may enhance its anti-inflammatory potency through selective inhibition of these enzymes.

Anticancer Potential

Emerging research highlights the anticancer properties of pyrazole derivatives. A screening of drug libraries revealed that compounds with similar structures to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways involved.

Case Studies

StudyFindingsReference
Antimicrobial ScreeningSignificant antibacterial activity against E. coli and S. aureus
Anti-inflammatory EvaluationIC₅₀ values superior to standard NSAIDs
Anticancer ScreeningInduced apoptosis in cancer cell lines

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of COX Enzymes : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Cell Cycle Regulation : The anticancer effects may involve interference with cell cycle progression and induction of apoptosis in malignant cells.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that contribute to their therapeutic effects.

Properties

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N7O2S/c1-4-6(19(20)21)5(2)17(16-4)3-22-8-15-14-7(18(8)13)9(10,11)12/h3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIOAOFYZLKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N)C(F)(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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